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molecular formula C8H16O2 B1453330 (2,2-Dimethyltetrahydro-2H-pyran-4-YL)methanol CAS No. 50675-23-5

(2,2-Dimethyltetrahydro-2H-pyran-4-YL)methanol

Cat. No. B1453330
M. Wt: 144.21 g/mol
InChI Key: IHXUJOUBCCPWGV-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (2.50 g) in methanol (15 mL) was slowly added at 0° C. sodium tetrahydroborate (3.30 g) by small portions, and the mixture was stirred at room temperature for 6 hr. The solvent was evaporated under reduced pressure, and saturated brine was added to the residue. The reaction mixture was extracted with dichloromethane, and the extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.50 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH:6]([CH:8]=[O:9])[CH2:5][CH2:4][O:3]1.[BH4-].[Na+]>CO>[CH3:1][C:2]1([CH3:10])[CH2:7][CH:6]([CH2:8][OH:9])[CH2:5][CH2:4][O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1(OCCC(C1)C=O)C
Name
Quantity
3.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and saturated brine
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1(OCCC(C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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